2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone
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Overview
Description
2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone is a synthetic organic compound that features a fluorophenyl group, a piperidinylmethyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone typically involves multiple steps:
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Formation of the Fluorophenyl Intermediate:
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Piperidinylmethylation: : The next step involves the alkylation of piperidine with a suitable alkylating agent, such as a halomethyl ketone, to form the piperidinylmethyl intermediate.
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Pyrrolidinylation: : The final step involves the coupling of the piperidinylmethyl intermediate with a pyrrolidine derivative under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, 2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets that may be relevant in the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidinyl and pyrrolidinyl groups can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone
- 2-(2-Bromophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone
- 2-(2-Methylphenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone
Uniqueness
Compared to its analogs, 2-(2-Fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-17-7-3-2-6-16(17)12-18(22)21-11-8-15(14-21)13-20-9-4-1-5-10-20/h2-3,6-7,15H,1,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIZQZVXNJJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCN(C2)C(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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